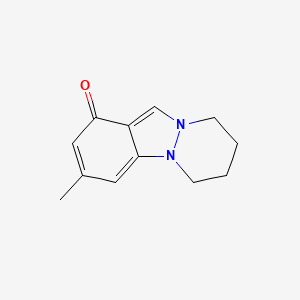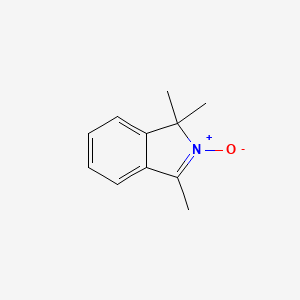![molecular formula C30H39NO5 B1252276 [(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1252276.png)
[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytochalasin H is a natural product derived from fungi, specifically from the species Phomopsis. It is part of the cytochalasin family, which is known for its ability to inhibit actin polymerization. This compound has garnered significant interest due to its diverse biological activities, including its potential as an anticancer agent and its ability to induce apoptosis (programmed cell death) in various cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytochalasin H typically involves an intramolecular Diels-Alder reaction to form the core structure. One notable synthesis was achieved by Thomas and Whitehead in 1986, which utilized this reaction to build both the isoindolone and macrocycle moieties in a single step . The reaction conditions often require precise control of temperature and solvents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of Cytochalasin H is less common due to its complex structure and the challenges associated with its synthesis. advancements in fermentation technology and genetic engineering of fungi may offer potential routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Cytochalasin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Cytochalasin H has a wide range of scientific research applications:
Chemistry: Used as a tool to study the polymerization of actin and other cytoskeletal elements.
Biology: Employed in cell biology to investigate cell motility, division, and morphology by disrupting actin filaments.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It also exhibits anti-angiogenic properties, making it a candidate for inhibiting tumor growth.
Industry: Potential applications in biotechnology and pharmaceuticals for developing new therapeutic agents.
Mechanism of Action
Cytochalasin H exerts its effects primarily by binding to actin filaments and blocking their polymerization. This action disrupts the cytoskeleton, leading to changes in cell shape, motility, and division. The compound can also induce apoptosis by interfering with the normal functioning of the cytoskeleton, which is crucial for cell survival .
Comparison with Similar Compounds
Similar Compounds
Cytochalasin B: Another member of the cytochalasin family, known for its ability to inhibit glucose transport across cell membranes.
Cytochalasin D: Similar to Cytochalasin H, it also disrupts actin polymerization but is more potent in its effects.
Cytochalasin E: Notable for its anti-angiogenic properties, making it a potential candidate for cancer therapy.
Uniqueness of Cytochalasin H
Cytochalasin H is unique due to its specific structural features and its ability to induce apoptosis in a variety of cell types. Its distinct mechanism of action and potential therapeutic applications set it apart from other cytochalasins .
Properties
Molecular Formula |
C30H39NO5 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18-19,23-27,33,35H,3,10,16-17H2,1-2,4-5H3,(H,31,34)/b13-9+,15-14+/t18-,19+,23-,24-,25+,26-,27+,29-,30+/m0/s1 |
InChI Key |
NAEWXXDGBKTIMN-OWTACEMYSA-N |
SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
cytochalasin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide](/img/structure/B1252195.png)
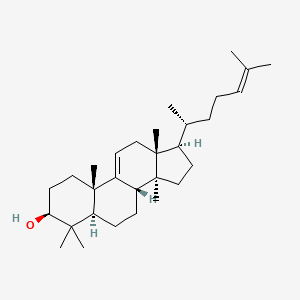
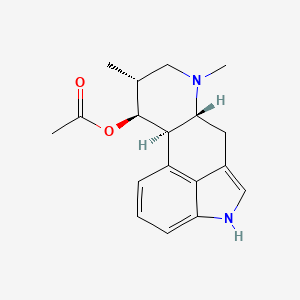
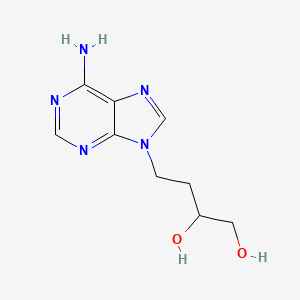
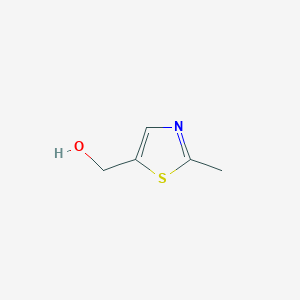
![6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione](/img/structure/B1252201.png)
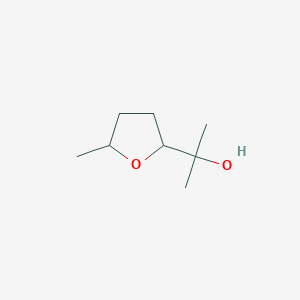
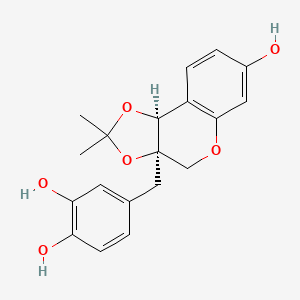
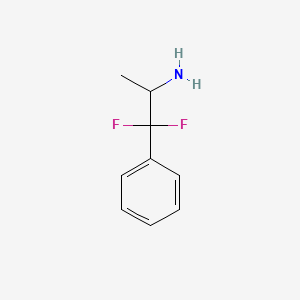
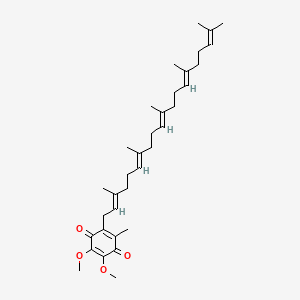
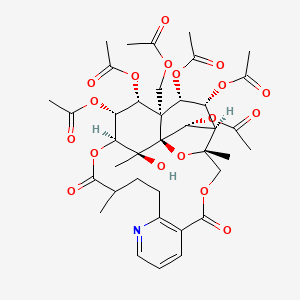
![[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252213.png)
